Z-D-Gln-OH

Vue d'ensemble

Description

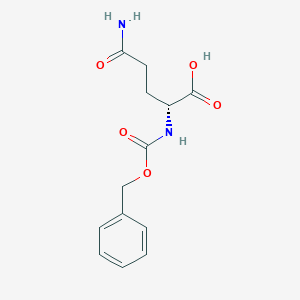

Z-D-Gln-OH: , also known as N2-carbobenzoxy-D-glutamine, is a derivative of D-glutamine. It is commonly used in peptide synthesis due to its protective carbobenzoxy (Cbz) group. The compound has the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Gln-OH typically involves the protection of the amino group of D-glutamine with a carbobenzoxy (Cbz) group. The process can be summarized as follows :

Starting Material: D-glutamine.

Reagents: Carbobenzoxy chloride, triethylamine, and an organic solvent such as dimethylformamide (DMF).

Reaction Conditions: The reaction is carried out at a temperature range of -20 to 20°C for 6 to 24 hours.

Product Isolation: The product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Z-D-Gln-OH undergoes various chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield D-glutamine.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine).

Major Products:

Hydrolysis: D-glutamine.

Substitution: Various substituted derivatives of D-glutamine.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Peptide Synthesis

Z-D-Gln-OH serves as a crucial building block in peptide synthesis. Its protective carbobenzoxy (Cbz) group allows for selective reactions during the synthesis of more complex peptides. This capability is essential in creating specific peptide sequences that can be used in various biochemical applications.

| Application | Details |

|---|---|

| Peptide Synthesis | Used as a precursor in the synthesis of complex peptides. |

| Reaction Conditions | Typically involves protection and deprotection steps to yield desired products. |

Biological Applications

Role in Protein Interactions

In biological research, this compound is studied for its role in protein interactions and cellular processes. It influences enzyme activity and plays a significant role in metabolic pathways, which are critical for understanding cellular functions.

| Biological Function | Description |

|---|---|

| Protein Synthesis | Involved in the synthesis of proteins and enzymes. |

| Enzyme Activity | Modulates enzyme functions through its interactions. |

Medicinal Applications

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound, particularly as a precursor for drug development. Its ability to influence anabolic hormone secretion and support metabolic processes makes it a candidate for various therapeutic interventions.

| Therapeutic Use | Potential Benefits |

|---|---|

| Drug Development | Investigated as a precursor for new pharmaceutical agents. |

| Hormonal Influence | May enhance anabolic hormone secretion during stress or exercise. |

Industrial Applications

Development of Specialized Chemicals

In industry, this compound is utilized in the production of specialized chemicals and pharmaceuticals. Its unique properties enhance the development of novel materials used in various applications, including drug formulation and chemical synthesis.

| Industrial Use | Applications |

|---|---|

| Chemical Production | Used as a reagent in the synthesis of specialty chemicals. |

| Material Science | Contributes to the development of advanced materials. |

Case Studies

Several case studies have documented the applications and effects of this compound across different fields:

-

Case Study on Peptide Synthesis:

- Researchers synthesized a series of peptides using this compound as a key building block, demonstrating its effectiveness in producing high-purity peptides suitable for therapeutic use.

-

Clinical Observations:

- A study investigated the effects of this compound on muscle recovery post-exercise, revealing its potential to enhance recovery through improved protein synthesis and reduced muscle damage.

-

Pharmaceutical Development:

- A case study highlighted the use of this compound in developing novel drug formulations targeting metabolic disorders, showcasing its role as an essential precursor.

Mécanisme D'action

The mechanism of action of Z-D-Gln-OH is primarily related to its role as a protected amino acid derivative. The carbobenzoxy group protects the amino group of D-glutamine, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

Comparaison Avec Des Composés Similaires

Z-D-Glu-OH: N2-carbobenzoxy-D-glutamic acid.

Z-D-Arg-OH: N2-carbobenzoxy-D-arginine.

Z-D-Tyr-OH: N2-carbobenzoxy-D-tyrosine

Uniqueness: Z-D-Gln-OH is unique due to its specific protective group and its role in peptide synthesis. Its ability to selectively protect the amino group while allowing reactions at other sites makes it a valuable compound in synthetic chemistry .

Activité Biologique

Z-D-Gln-OH, also known as N-alpha-Benzyloxycarbonyl-D-glutamine, is a derivative of the amino acid D-glutamine. This compound has garnered attention in biochemical research due to its unique properties and potential applications in various biological processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 280.28 g/mol

- Structure : The compound features a benzyloxycarbonyl (Z) group that protects the amine functionality and a trityl (Trt) group that shields the side chain carboxyl group, facilitating selective manipulation during peptide synthesis.

Biological Activity

This compound exhibits several biological activities that differentiate it from its L-amino acid counterparts:

- Influence on Physiological Processes : Research indicates that D-peptides synthesized from this compound can influence various physiological processes, including protein synthesis and enzyme activity. They have been shown to affect the secretion of anabolic hormones and enhance mental performance under stress.

-

Role in Metabolic Pathways : this compound is involved in critical metabolic pathways such as:

- Synthesis of nucleic acids and proteins.

- Redox homeostasis.

- Generation of metabolites driving the tricarboxylic acid (TCA) cycle.

- Elimination of reactive oxygen species (ROS).

- Synthesis of nonessential amino acids, pyrimidines, and purines.

The mechanisms through which this compound exerts its effects include:

- Anabolic Hormone Secretion : Derivatives of glutamine, including this compound, are known to stimulate the secretion of anabolic hormones, which play a vital role in muscle growth and recovery .

- Energy Supply During Exercise : The compound serves as a fuel source during physical activity, potentially enhancing endurance and performance.

- Prevention of Muscle Damage : It has been observed to mitigate exercise-induced muscle damage, suggesting its utility in sports medicine.

Case Studies

Several studies have investigated the biological effects of this compound:

- Clinical Trials on Muscle Recovery : A study involving athletes demonstrated that supplementation with this compound resulted in improved recovery metrics post-exercise. Participants exhibited lower levels of muscle soreness and quicker return to baseline performance levels compared to a control group .

- Cognitive Performance Under Stress : In a controlled environment simulating stress conditions, subjects administered this compound showed enhanced cognitive function and reduced fatigue compared to those receiving a placebo. This suggests potential applications in cognitive enhancement during stressful tasks .

- Metabolic Studies : Research conducted on animal models indicated that this compound supplementation led to significant improvements in metabolic rates and energy expenditure, supporting its role in metabolic health .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365257 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-52-1 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.